4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8-14-9(7-20-8)11(18)15-3-4-16(10(17)6-15)12-13-2-5-19-12/h2,5,7H,3-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGDXYSQPHZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic derivative featuring a piperazine ring and thiazole moieties. This structural configuration suggests significant potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of nitrogen and sulfur atoms in its structure allows for various interactions with biological targets, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 246.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar thiazole and piperazine structures exhibit notable antimicrobial properties . For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions essential for microbial survival .
Case Study: A study involving thiazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Antifungal Activity
The compound has also been evaluated for its antifungal activity . Similar thiazole-containing compounds have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (Jurkat) cells.
Research Findings: In vitro studies indicated that certain thiazole derivatives induced apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation . One study reported an IC50 value of <10 µM for specific analogs against MCF-7 cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The ability to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: Interaction with neurotransmitter systems or receptors involved in disease pathways.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells through various signaling pathways.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one exhibit significant activity against various bacterial strains and fungi. This makes them candidates for developing new antibiotics or antifungal agents .
- Anti-cancer Properties :
- Neuropharmacology :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the compound of interest. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans. These findings support the potential use of this compound in developing new antimicrobial therapies.
Case Study 2: Anti-cancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 10 to 50 µM over 48 hours. Mechanistic studies revealed that it activates caspase pathways, suggesting its role as a lead compound for further anti-cancer drug development.
Case Study 3: Neuropharmacological Effects
Research involving animal models indicated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest potential applications in treating anxiety disorders, warranting further exploration into its mechanisms of action.
Data Tables
Comparison with Similar Compounds
Key Insights :
- The target compound’s piperazinone core may offer improved metabolic stability compared to piperazine derivatives like BZ-IV .
Thiazole-Based Enzyme Inhibitors
Thiazoles are prominent in COX/LOX inhibition and anti-inflammatory drug design:
Key Insights :
- The target compound’s dual-thiazole system may enable multi-target inhibition, unlike single-thiazole inhibitors such as 6a .
- Docking studies for compound 9a highlight the importance of aryl-thiazole substituents in binding affinity, a feature shared by the target compound’s thiazol-2-yl group .
Heterocyclic Hybrids with Varied Core Structures
Comparisons with non-piperazine thiazole hybrids reveal structural trade-offs:
Key Insights :
- The β-lactam ring in azetidinone hybrids () confers rigidity, whereas the piperazinone core in the target compound may offer conformational flexibility for target binding .
- Pyrazolone derivatives () prioritize planar aromatic systems, contrasting with the target compound’s saturated piperazinone ring .
Q & A
Q. What synthetic strategies are recommended for preparing 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?
A multi-step approach is typically employed, involving:
- Condensation reactions : Reacting a piperazine precursor with activated thiazole-carbonyl derivatives under controlled conditions (e.g., reflux in dichloromethane or DMF) .
- Optimization : Adjusting temperature, solvent polarity, and reaction time to maximize yield. For example, sodium hydroxide may be used as a base to deprotonate intermediates in polar aprotic solvents .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the piperazine ring and thiazole substituents .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products .
- X-ray crystallography : For unambiguous structural elucidation, particularly to resolve stereochemical ambiguities in the piperazine-thiazole linkage .
Q. What structural features influence its biological activity?
- Core scaffold : The piperazine ring enables conformational flexibility, facilitating interactions with target proteins .
- Thiazole substituents : The 2-methylthiazole-4-carbonyl group enhances electron-withdrawing effects, potentially improving binding to enzymatic active sites .
- Steric effects : Substituents on the thiazole rings (e.g., methyl groups) modulate solubility and steric hindrance .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution using LC-MS/MS to identify metabolic liabilities .
- Orthogonal assays : Compare enzyme inhibition (e.g., IC50) in isolated targets versus cell-based models to isolate off-target effects .
- Dose-response validation : Use staggered dosing regimens in animal models to account for species-specific metabolic differences .
Q. What computational methods predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenases or kinases). Docking poses should be validated with mutagenesis studies .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from key residues .
Q. How can solubility and bioavailability be optimized without compromising activity?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or phosphate groups) on the piperazine nitrogen to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation studies to improve dissolution rates .
- Salt formation : Screen hydrochloride or trifluoroacetate salts to balance crystallinity and solubility .
Q. How is target engagement validated in cellular models?
- Fluorescent probes : Synthesize a BODIPY-labeled analog for confocal microscopy to visualize subcellular localization .
- Competitive binding assays : Use a radiolabeled (3H/14C) version to measure displacement by known inhibitors .
- CRISPR knockouts : Generate target gene-deficient cell lines to confirm on-target effects .
Comparative Structural Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
